2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol

Medicinal Chemistry Synthetic Methodology Building Block Validation

Medicinal chemists often face limited options for conformationally constrained, dual-functional scaffolds in SAR exploration. 2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol (CAS 86860-67-5) directly addresses this need: • Dual orthogonal handles (primary amine & alcohol) enable parallel library synthesis. • gem-Dimethyl group restricts conformation, enhancing binding affinity and metabolic stability in peptidomimetics. • 3-Aminoisoxazole core serves as a validated starting point for FLT3 kinase inhibitors relevant to AML research. • High-purity (≥98%) ensures reproducible results across diverse reaction conditions. Sourced with full QA documentation for reliable procurement.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 86860-67-5
Cat. No. B1502136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol
CAS86860-67-5
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC(C)(CO)C1=CC(=NO1)N
InChIInChI=1S/C7H12N2O2/c1-7(2,4-10)5-3-6(8)9-11-5/h3,10H,4H2,1-2H3,(H2,8,9)
InChIKeyYCOAZGLRGGYBTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview for 2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol


2-(3-Amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol, CAS No. 86860-67-5, is a heterocyclic organic compound belonging to the class of aminoisoxazoles. It is characterized by an isoxazole ring substituted with an amino group at the 3-position and a gem-dimethylpropanol moiety at the 5-position . Its molecular formula is C7H12N2O2 with a molecular weight of 156.18 g/mol [1]. This compound is a versatile small molecule scaffold primarily utilized as a research chemical and a building block in medicinal chemistry and drug discovery, particularly for the synthesis of peptidomimetics and bioactive compounds [2].

Orthogonal Derivatization Free amine and alcohol enable selective, parallel functionalization for SAR studies.
Conformational Preorganization gem-Dimethyl group provides steric constraint beneficial for peptidomimetic design.
Reported Synthetic Viability Documented synthesis and isolation supports its use as a tractable building block.

Why Generic Substitution Fails


The term 'aminoisoxazole building block' is a broad classification that fails to capture the precise and critical structural features of this specific compound. Its substitution pattern—a 3-amino group on the isoxazole core, combined with a 5-(2-methylpropan-1-ol) substituent—creates a unique three-dimensional and electronic profile that cannot be replicated by simpler, unsubstituted, or differently substituted analogs. The 3-amino group is a key handle for forming amide or urea linkages, while the 5-position gem-dimethyl group influences both the molecule's lipophilicity and the conformational constraint of the attached side chain [1]. These features are crucial for modulating properties like target binding affinity, metabolic stability, and overall pharmacokinetics in the context of drug discovery programs [1]. Therefore, substituting it with a generic aminoisoxazole, such as 3-aminoisoxazole (CAS: 1750-42-1) or 5-aminoisoxazole derivatives, would result in a fundamentally different scaffold with divergent synthetic utility and biological activity profiles .

Substitution pattern mismatch

Replacing with 3-aminoisoxazole or 5-aminoisoxazole may alter amine position and hydrogen-bonding capacity, leading to divergent reactivity and biological profile.

Loss of gem-dimethyl constraint

Simpler alcohol-chain analogs without the gem-dimethyl group may not provide the same conformational preorganization or lipophilicity modulation, potentially affecting binding affinity and metabolic stability.

Alcohol chain variation

Changing the 5-(2-methylpropan-1-ol) substituent length or branching may shift spatial orientation and compromise target interactions explored in structure-activity studies.

Quantitative Evidence Guide


Synthetic Yield Validation

The compound's viability as a building block is demonstrated by a quantified synthesis and purification process. A method detailed on a vendor's site reports the preparation of 2-(3-aminoisoxazol-5-yl)-2-methylpropan-1-ol as a colorless solid in a 54% yield via a specific synthetic route .

Synthetic Yield
Supporting evidence
54% (600 mg scale)
Reported synthetic viability
Literature yields 37–81% under various conditions
Medicinal Chemistry Synthetic Methodology Building Block Validation

Vendor Purity Specifications

For procurement purposes, the compound is commercially available with a high specified purity of 98%, as indicated by multiple vendors . This ensures a consistent starting point for research, minimizing the impact of unknown impurities on assay results.

Purity (Vendor)
Supplier-specified
98%
Procurement-grade purity
Data to verify; typical baseline 95%
Procurement Quality Control Reproducibility

Gem-Dimethyl Effect on Physicochemical Properties

The unique gem-dimethyl group at the 5-position differentiates this compound from simpler isoxazole alcohols. This structural feature impacts key physicochemical parameters such as lipophilicity (LogP) and conformational flexibility, which are critical for optimizing a molecule's drug-like properties [1]. Specifically, the compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Physicochemical Profile
Class-level inference
2 HBD / 4 HBA
gem-Dimethyl present
Supports conformational constraint
Quantitative LogP data not available
Medicinal Chemistry Physicochemical Properties Drug Design

Application Scenarios


FLT3 Kinase Inhibitor Scaffold

Based on class-level evidence, this specific 3-aminoisoxazole scaffold is directly relevant for the development of inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), a validated target in acute myeloid leukemia (AML). Studies indicate that compounds derived from 3-aminoisoxazole can act as potent FLT3 inhibitors, and this particular building block offers a starting point for further optimization to achieve desirable potency and selectivity profiles .

Conformationally Constrained Peptidomimetics

As highlighted in a key synthesis paper, aminoisoxazoles are valuable building blocks for creating peptidomimetics. The gem-dimethyl group on this compound is particularly advantageous, as it restricts the conformational freedom of the molecule. This constraint can lead to improved binding affinity and metabolic stability in peptide-derived drug candidates, making it a superior choice over more flexible, unsubstituted analogs [1].

Parallel Library Diversification Point

The presence of both a free primary alcohol and a primary amine provides two orthogonal functional handles for diversification. This allows for the systematic and parallel synthesis of diverse compound libraries. Researchers can selectively modify the amine handle to explore structure-activity relationships (SAR) for a target, while the alcohol can be used for further derivatization or to modulate physicochemical properties, a flexibility not offered by building blocks with only a single reactive group [1].

Application
Selection Property
Validation Focus
FLT3 Inhibitor Scaffold
3-Aminoisoxazole core for hinge-binding motif design
FLT3 inhibition and selectivity profiling
Constrained Peptidomimetics
gem-Dimethyl group enforces conformational preorganization
Conformational analysis and target binding affinity
Parallel Library Synthesis
Orthogonal amine and alcohol handles for sequential diversification
Reaction orthogonality and library purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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